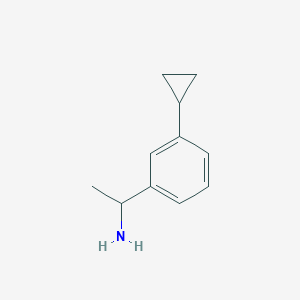

1-(3-Cyclopropylphenyl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Cyclopropylphenyl)ethan-1-amine is a chemical compound with the molecular formula C11H15N . It’s used for research and development purposes .

Synthesis Analysis

Transaminases are capable of carrying out chiral selective transamination of prochiral ketones to synthesize 1-(3-Cyclopropylphenyl)ethan-1-amine . A colorimetric method has been developed to screen transaminases using an inexpensive amine donor . The process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .Chemical Reactions Analysis

Transaminases are used in the synthesis of 1-(3-Cyclopropylphenyl)ethan-1-amine . These enzymes carry out chiral selective transamination of prochiral ketones . The reaction involves the use of an inexpensive amine donor .Wissenschaftliche Forschungsanwendungen

Practical Palladium Catalysts for C-N and C-O Bond Formation

Palladium catalysts have been developed for the arylation of amines and alcohols, demonstrating significant advancements in synthetic organic chemistry. These catalysts are integral to forming C-N and C-O bonds, offering a broad substrate scope and improved reaction conditions. Their applications extend to natural product synthesis, new synthetic methodologies, and medicinal chemistry, showcasing the versatility and impact of palladium catalysis in modern organic synthesis Muci & Buchwald, 2002.

Reductive Amination Employing Hydrogen

The reductive amination process, utilizing hydrogen as a reducing agent, is a cornerstone in amine synthesis. This method's significance lies in its ability to produce primary, secondary, and tertiary alkyl amines, which are pivotal in pharmaceuticals, agrochemicals, and materials. Recent advancements highlight the progress in catalyst development, especially those based on earth-abundant metals, underscoring the process's applicability in large-scale productions due to the economic and abundant nature of hydrogen Irrgang & Kempe, 2020.

Applications in Food Preservation

1-Methylcyclopropene (1-MCP) is extensively researched for its effects on fruits and vegetables, illustrating the critical role of cyclopropyl compounds in ethylene perception and food preservation. This chemical's ability to enhance the storage and quality of produce, especially apples, underlines its potential for broader applications across various fruits and vegetables, providing insights into ethylene's role in ripening and senescence Watkins, 2006.

Analytical Methods for Determination in Foods

The analysis of biogenic amines in foods, where 1-(3-Cyclopropylphenyl)ethan-1-amine could potentially be a subject of study, is critical due to their significance in food safety and quality. Techniques such as HPLC, alongside derivatization methods, offer quantitative determination of these compounds, showcasing the need for rigorous analytical approaches in monitoring food quality and safety Önal, 2007.

Plasma Methods for Biomolecule Immobilization

Plasma surface treatments generate reactive surfaces for biomolecule immobilization, including amines, which are essential for bio-specific interfacial responses. This technology's ability to produce surfaces with amine, carboxy, hydroxy, and aldehyde groups opens up numerous possibilities for biomedical applications, from cell colonization to the immobilization of biologically active molecules Siow et al., 2006.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-cyclopropylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7-9H,5-6,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRIGTRPKTZQKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2CC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide](/img/structure/B2659676.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylate](/img/structure/B2659678.png)

![8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2659680.png)

![1-(4-chlorophenyl)-8-ethoxy-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2659683.png)

![4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine](/img/structure/B2659684.png)

![2-methyl-5-oxo-4-(2-thienyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2659690.png)

![3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2659691.png)

![2-[benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)quinazolin-4(3H)-one](/img/structure/B2659697.png)

![sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate](/img/structure/B2659699.png)